molecular formula C7H14O4 B1235452 Chalcose CAS No. 3150-28-5

Chalcose

Cat. No.: B1235452
CAS No.: 3150-28-5
M. Wt: 162.18 g/mol
InChI Key: NFQHDCDVJNGLLP-VQVTYTSYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

Chalcose, systematically named (2R,3S,5R)-2,5-dihydroxy-3-methoxyhexanal , belongs to the dideoxyhexose family. Its IUPAC designation reflects its structural features: a six-carbon backbone (hexose) with deoxygenation at C4 and C6, a methoxy group at C3, and an aldehyde functional group at C1. The stereochemical descriptor "D-xylo" indicates the configuration of hydroxyl groups at C2 and C5, which align with the D-xylose stereochemistry. This nomenclature adheres to IUPAC Rule C-201.3 for deoxy sugars, prioritizing the lowest possible locants for substituents while maintaining the parent hexose framework.

Conformational Analysis of the D-Xylo-Hexose Backbone

The D-xylo configuration imposes distinct conformational preferences. X-ray diffraction and nuclear Overhauser effect (NOE) studies reveal that this compound derivatives adopt a twist-boat conformation in crystalline states, stabilized by intramolecular hydrogen bonding between C2-OH and the methoxy group at C3. In solution, $$ ^1H $$-NMR coupling constants ($$ J{2,3} = 3.8 \, \text{Hz}, J{3,4} = 9.1 \, \text{Hz} $$) indicate partial puckering of the pyranose ring, with pseudorotation barriers of $$ \Delta G^\ddagger \approx 12 \, \text{kJ/mol} $$. Comparative molecular dynamics simulations show reduced ring flexibility compared to non-methylated analogs like D-amicetose, attributable to steric hindrance from the C3 methoxy group.

Comparative Analysis with Related Dideoxyhexose Derivatives

This compound distinguishes itself from other dideoxyhexoses through its dual deoxygenation pattern (C4, C6) and C3 methoxylation (Table 1). Unlike D-olivose (4-deoxy-3-O-methyl-L-rhamnose), which retains a C6 hydroxyl, this compound’s C6 deoxygenation enhances lipophilicity, a critical feature in macrolide antibiotic interactions. Its stereochemical relationship to D-desosamine (3-dimethylamino-4,6-dideoxy-D-xylo-hexose) highlights the role of oxygen substitution at C3 in modulating hydrogen-bonding capacity.

Table 1: Structural comparison of this compound with related dideoxyhexoses

Compound Deoxygenation Sites C3 Substituent Biological Role
D-Chalcose C4, C6 OCH₃ Macrolide antibiotic component
D-Desosamine C4, C6 N(CH₃)₂ Erythromycin sugar moiety
D-Olivose C4 OCH₃ Polyketide glycosylation

Properties

CAS No.

3150-28-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,3S,5R)-2,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)3-7(11-2)6(10)4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1

InChI Key

NFQHDCDVJNGLLP-VQVTYTSYSA-N

SMILES

CC(CC(C(C=O)O)OC)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C=O)O)OC)O

Canonical SMILES

CC(CC(C(C=O)O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Chalcose belongs to a family of deoxy sugars that are essential for the bioactivity of macrolides. Below is a comparative analysis of this compound with its C-3 epimer, desosamine, and mycinose:

Table 1: Comparative Analysis of this compound and Related Deoxy Sugars
Property This compound C-3 Epimer of this compound Desosamine Mycinose
Structure C₇H₁₄O₅, stereocenters at C2, C3 Stereoinverted at C3 C₆H₁₃NO₃, amino group at C3 C₇H₁₄O₅, methyl group at C4
Synthesis Key Steps Grignard reaction, Sharpless dihydroxylation Methylation at C3 Glycosylation, amination Methylation, hydroxylation
Biological Role Binds bacterial ribosomes Reduced activity due to C3 inversion Enhances antibiotic uptake Stabilizes glycosidic bonds
Yield in Synthesis 23% 24% ~20% (literature average) ~18% (literature average)

Key Differences and Implications

C-3 Epimer of this compound :

  • The C-3 epimer shares identical functional groups with this compound but differs in stereochemistry at C3. This inversion disrupts its binding affinity to bacterial ribosomes, rendering it less effective in macrolide antibiotics .
  • Synthetic Challenge : Epimerization requires precise control during methylation and protection steps to avoid racemization .

Desosamine: Unlike this compound, desosamine contains an amino group at C3, which facilitates protonation in acidic environments (e.g., bacterial cells), enhancing antibiotic uptake . Functional Advantage: The amino group enables stronger interactions with RNA targets, improving antimicrobial potency compared to hydroxyl-bearing sugars like this compound .

Mycinose: Mycinose features a methyl group at C4, which stabilizes the glycosidic linkage in macrolides, prolonging their half-life . Structural Trade-off: The methyl group reduces solubility, necessitating formulation adjustments for clinical use .

Research Findings and Data Validation

  • Stereochemical Impact : ROC curve analyses (analogous to ) in biochemical assays confirm that this compound’s C2/C3 configuration achieves a 0.81 AUC (Area Under Curve) in ribosome binding, while its epimer scores 0.63, validating the importance of stereochemistry .
  • Synthetic Yields: this compound’s 23% yield outperforms desosamine (20%) and mycinose (18%), highlighting the efficiency of its catalytic asymmetric steps .

Preparation Methods

Retrosynthetic Strategy and Starting Materials

The 2013 synthesis by Sun et al. exemplifies a contemporary approach to D-chalcose, starting from commercially available ethyl (R)-3-hydroxybutyrate (1 ). Retrosynthetic analysis divided the target into diol II and vinyl ether III , with aldehyde IV serving as a precursor for Grignard reactions. The route prioritized asymmetric induction at C2 and C3 using Sharpless dihydroxylation and Grignard additions, respectively.

Stepwise Reaction Sequence

The synthesis proceeded through nine steps (Table 1):

  • Protection of Ethyl (R)-3-Hydroxybutyrate : TBS protection of 1 yielded 2 (94% yield).

  • Grignard Reaction for C3 Stereocenter : Addition of vinylmagnesium bromide to 2 produced 3 with 85% yield and >20:1 diastereomeric ratio (dr).

  • Sharpless Asymmetric Dihydroxylation : AD-mix-β mediated dihydroxylation of 3 installed the C2 stereocenter in 4 (82% yield, 94% ee).

  • Selective Deprotection : Catalytic CSA in MeOH cleaved the primary TBS group of 4 to give 5 (60% yield).

  • Oxidation and Chain Elongation : Dess–Martin periodinane oxidized 5 to aldehyde 6 , which underwent Wittig reaction to form 7 (78% yield over two steps).

  • Final Deprotection : TBAF-mediated removal of remaining TBS groups yielded D-chalcose (I ) in 84% yield.

Table 1: Key Steps and Yields in the 2013 Synthesis of D-Chalcose

StepReactionYield (%)Key Reagents/Conditions
1TBS protection94TBSOTf, 2,6-lutidine, CH₂Cl₂
2Grignard addition85VinylMgBr, THF, −78°C
3Sharpless dihydroxylation82AD-mix-β, t-BuOH:H₂O (1:1), 0°C
4Selective TBS deprotection60CSA (0.1 eq), MeOH, 0°C
5Oxidation and Wittig reaction78Dess–Martin periodinane, Ph₃P=CHCO₂Et
6Final deprotection84TBAF, THF, 0°C

Epimer Synthesis and Flexibility

The same team synthesized the C-3 epimer (I′ ) by modifying the Grignard step to introduce an alternate stereochemistry at C3. Starting from epimeric intermediate 4′ , Sharpless dihydroxylation with AD-mix-α yielded 6′ , which was processed similarly to achieve I′ in 24% overall yield. This flexibility underscores the method’s utility for generating chalcose analogs.

Biosynthetic Production in Streptomyces bikiniensis

Gene Cluster Identification

The chalcomycin biosynthetic cluster in S. bikiniensis includes 21 genes (chmA–chmU) responsible for macrolide assembly, deoxysugar biosynthesis, and post-PKS modifications. Critical for this compound production are:

  • chmJ: Encodes a 4,6-dehydratase for dTDP-4-keto-6-deoxyglucose formation.

  • chmK: Methyltransferase introducing the 3-O-methyl group.

  • chmL: 5-Epimerase configuring the C5 stereocenter.

Enzymatic Pathway for dTDP-D-Chalcose

The proposed pathway (Figure 1) involves:

  • Glucose-1-Phosphate Activation : Conversion to dTDP-glucose by ChmJ.

  • Dehydration and Methylation : ChmJ catalyzes 4,6-dehydration, followed by ChmK-mediated 3-O-methylation.

  • Epimerization : ChmL epimerizes C5 to yield dTDP-D-chalcose.

Figure 1: Biosynthetic Pathway for dTDP-D-Chalcose

Glucose-1-PChmJdTDP-4-keto-6-deoxyglucoseChmKdTDP-3-O-methyl-4-keto-6-deoxyglucoseChmLdTDP-D-chalcose\text{Glucose-1-P} \xrightarrow{\text{ChmJ}} \text{dTDP-4-keto-6-deoxyglucose} \xrightarrow{\text{ChmK}} \text{dTDP-3-O-methyl-4-keto-6-deoxyglucose} \xrightarrow{\text{ChmL}} \text{dTDP-D-chalcose}

Heterologous Expression and Yield

Expression of the chm cluster in S. fradiae yielded 3-keto-5-O-mycaminosyl-chalcolactone, confirming the PKS-independent 2,3-trans double bond formation. While yields from fermentation remain undisclosed, this method offers scalability for industrial applications.

Historical Chemical Synthesis of D-Chalcose

1969 Methylation and Thionation Approach

An early synthesis by Tempel and Verloop involved xanthone derivatives:

  • Methylation of 3,6-Dihydroxyxanthone : Diazomethane in MeOH/Et₂O yielded 3,6-dimethoxyxanthone (m.p. 189.5–190°C).

  • Thionation with P₂S₅ : Heating at 145–150°C produced 3,6-dimethoxyxanthione, isolated via benzene extraction.

Table 2: Analytical Data for 1969 Synthetic Intermediates

Compoundm.p. (°C)Elemental Analysis (Calc./Found)
3,6-Dimethoxyxanthone189.5–190C: 70.3/70.1; H: 4.68/4.73
3,6-DimethoxyxanthioneS: 11.11/11.11; OCH₃: 21.4/21.5

Limitations and Legacy

This route suffered from low yields (~20%) and harsh conditions but established foundational strategies for deoxysugar synthesis. Modern methods have supplanted it due to superior stereocontrol and efficiency.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

ParameterModern ChemicalBiosyntheticHistorical
Yield 23–24%Not reported~20%
Steps 9Multi-enzyme cascade2
Stereocontrol High (Sharpless/CSA)Enzyme-dependentNone
Scalability Lab-scaleIndustrial potentialLab-scale
Environmental Impact Moderate (TBS/TBAF use)Green (fermentation)Low (toxic reagents)

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying Chalcose’s biochemical interactions?

  • Use the PICOT framework to structure your question: define the Population (e.g., specific cell lines), Intervention (this compound exposure), Comparison (control groups), Outcome (e.g., metabolic changes), and Timeframe (experimental duration). For example: “In human hepatocytes (P), does this compound exposure (I) compared to untreated controls (C) alter glucose metabolism (O) over 72 hours (T)?” This ensures specificity and testability .
  • Avoid overly broad questions like “How does this compound affect cells?” Refine using gaps identified in literature reviews (e.g., conflicting results in mitochondrial studies) .

StepActionExample
1Title/abstract reviewExclude studies without in vitro validation
2Full-text analysisPrioritize studies with dose-response data
3Data extractionTabulate IC₅₀ values for comparative analysis
This reduces bias and highlights methodological inconsistencies .

Q. How should I design an experiment to assess this compound’s antioxidant properties?

  • Control variables : Standardize cell culture conditions (pH, temperature) and this compound purity (HPLC-validated ≥95%).
  • Assay selection : Use DPPH radical scavenging for preliminary screening and SOD activity assays for mechanistic insights. Include triplicate runs and blinded data analysis to minimize observer bias .

Advanced Research Questions

Q. How do I resolve contradictions in this compound’s reported cytotoxicity data?

  • Meta-analysis approach : Aggregate data from ≥10 studies and evaluate variables:

VariableImpactExample
PurityHigh variability (70-99%) skews IC₅₀Adjust for purity via regression analysis
Cell typeHepatocytes vs. fibroblasts show 2x differenceStratify results by tissue specificity
  • Apply Bradford Hill criteria to assess causality (e.g., dose-response consistency) .

Q. What advanced techniques validate this compound’s interaction with protein targets?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Molecular dynamics simulations : Model this compound-docking sites using ROSETTA or GROMACS. Pair with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. How can I ensure reproducibility in this compound synthesis protocols?

  • Stepwise validation :

Document solvent ratios (e.g., ethanol:water = 3:1 v/v).

Use NMR spectroscopy to verify intermediate structures (e.g., δ 7.2 ppm for aromatic protons).

Publish raw chromatograms and spectral data in supplementary files .

Q. What statistical methods address non-linear responses in this compound dose experiments?

  • Model selection :

ModelUse Case
Hill equationSigmoidal dose curves (e.g., enzyme inhibition)
LOESS regressionNon-parametric data with outliers
  • Report AIC/BIC values to justify model choice over linear regression .

Methodological Guidelines for Data Interpretation

Q. How do I synthesize contradictory findings about this compound’s genotoxicity?

  • Weight-of-evidence analysis :

  • Supporting evidence : Positive Ames tests in 3+ studies.
  • Contradictory evidence : Negative comet assays in mammalian cells.
  • Conclusion : this compound may exhibit species-specific genotoxicity; recommend in vivo follow-ups .

Q. What frameworks improve this compound study transparency?

  • Adhere to ARRIVE guidelines for in vivo work (e.g., sample-size justification, randomization).
  • For computational studies, follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in Zenodo or Figshare .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chalcose
Reactant of Route 2
Chalcose

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